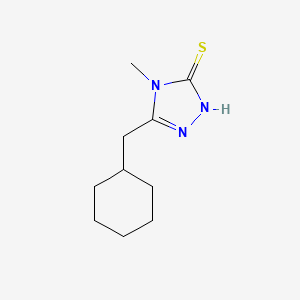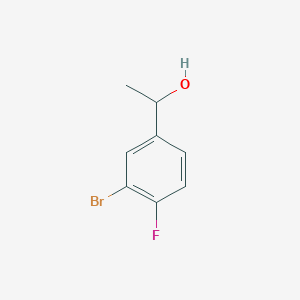
1-(3-Bromo-4-fluorophenyl)ethanol
概要
説明
“1-(3-Bromo-4-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8BrFO . It has a molecular weight of 219.05 . The compound is a light yellow liquid .
Synthesis Analysis
The synthesis of similar compounds typically involves the use of ammonium bromide and Oxone . The crude product is then purified by chromatography over silica gel.Molecular Structure Analysis
The InChI code for “1-(3-Bromo-4-fluorophenyl)ethanol” is 1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 . This indicates the presence of a bromine atom and a fluorine atom on the phenyl ring, and an ethanol group attached to the ring .Chemical Reactions Analysis
Simple aromatic halogenated organic compounds, such as “1-(3-Bromo-4-fluorophenyl)ethanol”, are generally unreactive . They may be incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .Physical And Chemical Properties Analysis
“1-(3-Bromo-4-fluorophenyl)ethanol” is a light yellow liquid . It is stored at temperatures between 0-5°C .科学的研究の応用
Electrochemical Conversion
1-(3-Bromo-4-fluorophenyl)ethanol can be produced through electrochemical methods. For instance, 4-haloacetophenones, including 4-fluoroacetophenone, can be converted into corresponding 1-(4-halophenyl)ethanols using an electrochemical method. This process involves a catalytic amount of Sb(III) and achieves high yields (Ikeda, 1990) Ikeda, Y. (1990). A Convenient Electrochemical Method for Conversion of 4-Haloacetophenone to 1-(4-Halophenyl)ethanol. Chemistry Letters.
Synthesis of Enantiomerically Pure Alcohols
1-(3-Bromo-4-fluorophenyl)ethanol is relevant in synthesizing enantiomerically pure alcohols, crucial for drug development. For example, (S)-(-)-1-(4-Fluorophenyl)ethanol, used in HIV infection antagonists and Alzheimer's disease treatments, is synthesized using enantioselective reduction methods, like bioreduction with Daucus carota cells (2022) (2022). ENANTIOSELECTIVE SYNTHESIS OF (S)-(-)-1-(4-FLUOROPHENYL)ETHANOL. ChemChemTech.
Microbial Reduction for Chiral Intermediates
Chiral intermediates, such as (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol, are produced via enantioselective microbial reduction. This method is highly efficient and yields products with significant enantiomeric excess, essential for pharmaceutical applications (Patel et al., 2004) Patel, R. N., et al. (2004). Enantioselective microbial reduction of substituted acetophenones. Tetrahedron-asymmetry.
X-Ray Crystal Structures
1-(3-Bromo-4-fluorophenyl)ethanol derivatives are used in X-ray crystallography to study molecular structures. The crystal structures of these compounds provide insights into the formation of intermolecular hydrogen bonds, which are important in the design of new materials and drugs (Percino et al., 2008) Percino, M., et al. (2008). X-Ray Crystal Structures of a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol Intermediate. The Open Crystallography Journal.
Radiopharmaceutical Intermediates
Compounds like 1-(3-Bromo-4-fluorophenyl)ethanol are crucial in synthesizing radiopharmaceutical intermediates. These intermediates are used in imaging and therapeutic applications, particularly in nuclear medicine (Banks & Hwang, 1994) Banks, W., & Hwang, D. (1994). NCA F-18 fluoroarylketones: Useful bifunctional radiopharmaceutical intermediates. Applied Radiation and Isotopes.
Safety And Hazards
特性
IUPAC Name |
1-(3-bromo-4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIOVUXOLMANJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-fluorophenyl)ethanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

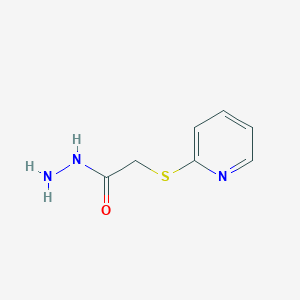
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2709011.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea](/img/structure/B2709012.png)
![Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2709014.png)
![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)
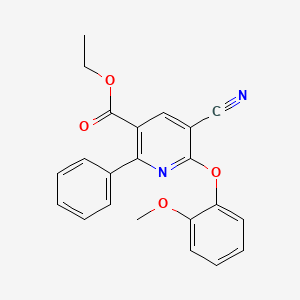

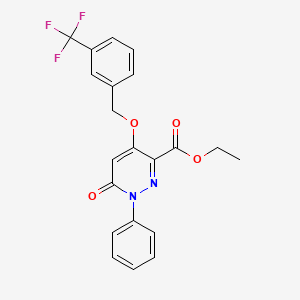
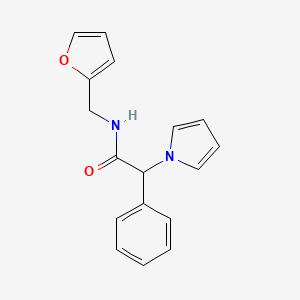
![2-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2709026.png)
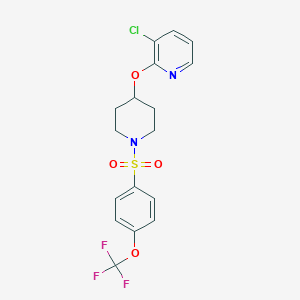
![[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid](/img/structure/B2709029.png)
![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2709030.png)
